5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with appropriate aldehyde precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism by which 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A related compound that also features a bromo group on the pyrazole ring.
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A compound with a similar structure but lacking the bromo substitution.
Properties
Molecular Formula |
C9H9BrN4O |
---|---|
Molecular Weight |
269.10 g/mol |
IUPAC Name |
5-(4-bromopyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H9BrN4O/c1-6-8(5-15)9(13(2)12-6)14-4-7(10)3-11-14/h3-5H,1-2H3 |
InChI Key |
OMFGWHCGFFKMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2C=C(C=N2)Br)C |
Origin of Product |
United States |
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